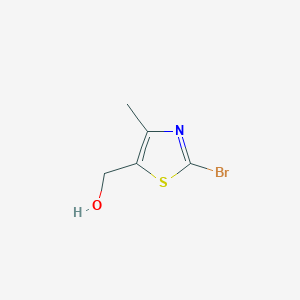
2-(4-Aminotetrahydro-2H-pyran-3-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Aminotetrahydro-2H-pyran-3-yl)acetic acid, commonly known as ATPA, is a chemical compound that has been widely studied for its potential applications in scientific research. ATPA is a derivative of the neurotransmitter glutamate and has been shown to have various biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Metal Ion Binding and Complex Formation
Research by Boa et al. (2005) discusses the synthesis of derivatives that contain ATCUN-like metal ion binding sites. These derivatives demonstrate the potential of pyran and acetic acid-containing compounds in forming complexes with metal ions, showcasing their relevance in studies of metal coordination chemistry (Boa, Crane, Kowalczyk, & Sultana, 2005).
Synthesis and Structural Analysis
Wei et al. (2006) synthesized and characterized the crystal structure of a complex molecule incorporating the tetrahydropyran ring, indicating the importance of such structures in organic synthesis and structural biology. This highlights the potential use of 2-(4-Aminotetrahydro-2H-pyran-3-yl)acetic acid in the synthesis of complex molecules and the study of their structural properties (Wei, Hui-qin, Zeng, Run-sheng, Wu, Gui-ping, Wang, Bao-an, & Zou, Jian-ping, 2006).
Catalysis and Synthetic Methodology
Karlubíková et al. (2011) demonstrated the use of palladium(II)-catalyzed hydroxycarbonylation for the synthesis of tetrahydropyran derivatives. This method could be applicable for the synthesis and functionalization of compounds like 2-(4-Aminotetrahydro-2H-pyran-3-yl)acetic acid in the development of pharmaceuticals and natural products (Karlubíková, Babjak, & Gracza, 2011).
Biological Activity and Chemical Reactivity
Research into the germination inhibitory constituents from Erigeron annuus by Oh et al. (2002) identified compounds with structural similarities to tetrahydropyrans, indicating potential biological activities of tetrahydropyran derivatives. This suggests that 2-(4-Aminotetrahydro-2H-pyran-3-yl)acetic acid could be explored for bioactive properties, particularly in agricultural and pharmacological applications (Oh, Lee, Lee, Lee, Lee, Chung, Kim, & Kwon, 2002).
Safety and Hazards
Propiedades
IUPAC Name |
2-(4-aminooxan-3-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c8-6-1-2-11-4-5(6)3-7(9)10/h5-6H,1-4,8H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFIIHBDCVJEGKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(C1N)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Aminooxan-3-yl)acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-((1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)piperidin-4-yl)oxy)-2,6-dimethylpyrimidine](/img/structure/B2751782.png)

![9-Methyl-3-phenyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2751784.png)
![Methyl 6-(pyridin-3-ylsulfonyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2751785.png)

![2-[[1-[2-(2-Chlorophenyl)acetyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2751787.png)

![Ethyl 3-[(2,4-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2751791.png)
![1,2,4-Triazin-5(4H)-one, 3-[[(4-fluorophenyl)methyl]thio]-6-methyl-](/img/structure/B2751795.png)
![(Z)-4-(5-((2-((3-(1H-imidazol-1-yl)propyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid](/img/structure/B2751796.png)
![N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclohexanecarboxamide](/img/structure/B2751799.png)
![2-chloro-N-{4-[(2-chlorophenyl)sulfanyl]phenyl}nicotinamide](/img/structure/B2751801.png)
![N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-3-oxobenzo[f]chromene-2-carboxamide](/img/structure/B2751802.png)